molecular formula C12H14N4O3S B2794642 1-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034358-43-3

1-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2794642
CAS RN: 2034358-43-3
M. Wt: 294.33
InChI Key: RALZJBFWAYPBNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in scientific literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Scientific Research Applications

  • Inhibition of Caspase-3

    Some derivatives of 1,2,3-triazoles, such as those synthesized using the Huisgen cycloaddition reaction, have been evaluated as inhibitors against caspase-3, a crucial enzyme in apoptosis. Two compounds were identified with significant inhibitory activity, suggesting potential therapeutic applications in controlling apoptosis-related diseases (Jiang & Hansen, 2011).

  • Antibacterial and Free Radical Scavenging Activities

    Novel 1,2,3-triazole derivatives have been synthesized and evaluated for their antibacterial activity and free radical scavenging ability. Among these, specific compounds exhibited potent activity, which indicates their potential in antibacterial and antioxidant therapies (Sreerama et al., 2020).

  • Anti-Tubercular Agents

    Research focused on novel azetidinone derivatives comprising 1, 2, 4-triazole for anti-tubercular activity. Certain analogues showed promising activity against Mycobacterium tuberculosis, suggesting their application in tuberculosis treatment (Thomas, George, & Harindran, 2014).

  • Anti-Nociceptive and Anti-Inflammatory Activities

    Novel triazole derivatives have been synthesized and evaluated for anti-nociceptive and anti-inflammatory activities. Some compounds exhibited significant activities, indicating their potential use in pain and inflammation management (Rajasekaran & Rajagopal, 2009).

  • Antifungal Activities

    Some 1,2,3-triazole derivatives have shown moderate to potent in vitro antifungal activity against Candida albicans and other Candida spp., suggesting their application in antifungal treatments (Massa et al., 1992).

properties

IUPAC Name

1-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-19-11-4-2-3-5-12(11)20(17,18)15-8-10(9-15)16-7-6-13-14-16/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALZJBFWAYPBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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